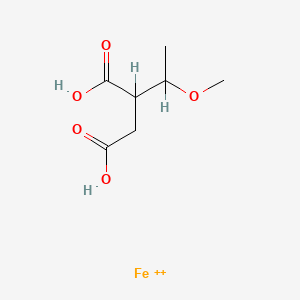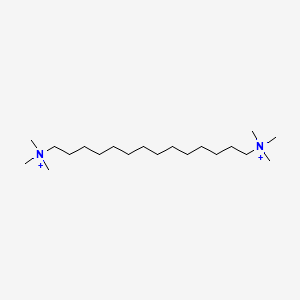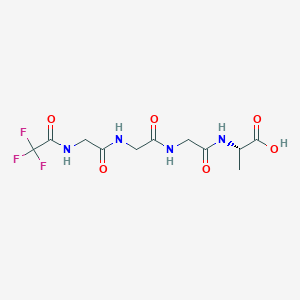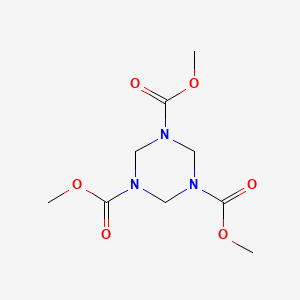
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is an organic compound with the molecular formula C9H15N3O6 It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate can be synthesized through the condensation reaction of amines and formaldehyde. The general procedure involves the reaction of formaldehyde with a suitable amine in the presence of a catalyst such as triethylamine. The reaction is typically carried out in a solvent like methanol at room temperature for 24 hours. The resulting product is then purified by removing the solvent under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazinane derivatives.
Reduction: It can act as a reducing agent in certain reactions, such as the hydrofluoroalkylation of alkenes.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include butyllithium for deprotonation and trifluoroacetic esters for hydrofluoroalkylation. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various triazinane derivatives, such as 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione .
Applications De Recherche Scientifique
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrofluoroalkylation of alkenes.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the preparation of polymerization catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its ability to undergo deprotonation and act as a source of the formyl anion. This property allows it to participate in various chemical reactions, such as single electron reduction coupled with fluoride transfer . The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species and the formation of stable intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: A related compound with similar structural features but different functional groups.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Another triazine derivative with distinct chemical properties and applications.
Uniqueness
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is unique due to its specific functional groups and the resulting chemical reactivity Its ability to act as a reducing agent and participate in various substitution reactions sets it apart from other triazine derivatives
Propriétés
Numéro CAS |
55148-10-2 |
|---|---|
Formule moléculaire |
C9H15N3O6 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3 |
Clé InChI |
HRCGLOHKYLYNQJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


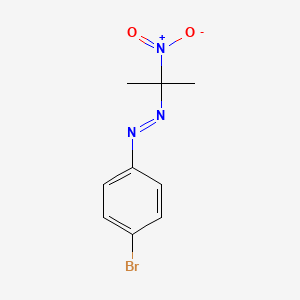
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
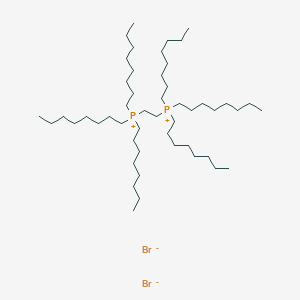
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
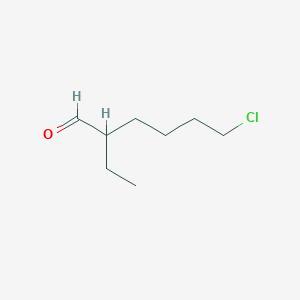
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
